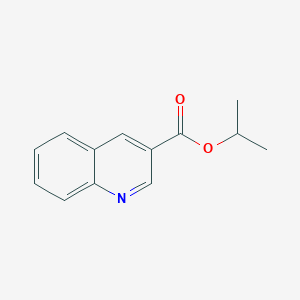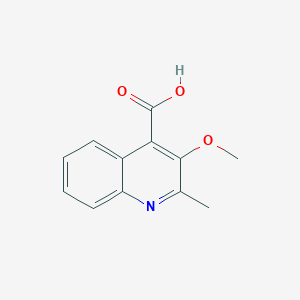
2-Mercaptobenzothiazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-MERCAPTOBENZO[D]THIAZOLE-4-CARBOXYLIC ACID is an organosulfur compound with the molecular formula C8H5NO2S2. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-MERCAPTOBENZO[D]THIAZOLE-4-CARBOXYLIC ACID can be synthesized through several methods. One common method involves the reaction of aniline, carbon disulfide, and sulfur at high temperatures and pressures. The product is then purified by dissolving it in a base to remove dissolved organics, followed by re-precipitation with acid .
Industrial Production Methods
The industrial production of 2-MERCAPTOBENZO[D]THIAZOLE-4-CARBOXYLIC ACID typically involves the high-temperature reaction of aniline and carbon disulfide in the presence of sulfur. This method is efficient and yields a high-purity product .
Análisis De Reacciones Químicas
Types of Reactions
2-MERCAPTOBENZO[D]THIAZOLE-4-CARBOXYLIC ACID undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or disulfides .
Aplicaciones Científicas De Investigación
2-MERCAPTOBENZO[D]THIAZOLE-4-CARBOXYLIC ACID has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in photocatalytic activity tests under UV or visible light irradiation.
Medicine: It is being investigated for its potential use in drug development and as a therapeutic agent.
Industry: It is used in the sulfur vulcanization of rubber and as an adsorbent for the removal of heavy metals.
Mecanismo De Acción
The mechanism of action of 2-MERCAPTOBENZO[D]THIAZOLE-4-CARBOXYLIC ACID involves its interaction with molecular targets and pathways. For example, it can inhibit thyroid peroxidase, affecting thyroid hormone synthesis . Additionally, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death .
Comparación Con Compuestos Similares
Similar Compounds
2-Mercaptobenzothiazole: An organosulfur compound used in the sulfur vulcanization of rubber.
2-Benzothiazolethiol: Another organosulfur compound with similar applications in rubber vulcanization.
Uniqueness
This functional group allows for further chemical modifications and interactions, making it a versatile compound in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C8H5NO2S2 |
|---|---|
Peso molecular |
211.3 g/mol |
Nombre IUPAC |
2-sulfanylidene-3H-1,3-benzothiazole-4-carboxylic acid |
InChI |
InChI=1S/C8H5NO2S2/c10-7(11)4-2-1-3-5-6(4)9-8(12)13-5/h1-3H,(H,9,12)(H,10,11) |
Clave InChI |
ZVTQLSIZQLQWMH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)SC(=S)N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Dihydroxyspiro[3.3]heptane-2,6-dicarboxylic acid](/img/structure/B11891148.png)
![4-Chloro-3-propyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11891156.png)
![7-Bromoimidazo[1,2-a]pyridin-2-ol](/img/structure/B11891167.png)







![6-Isopropyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B11891224.png)
![1-[6-(Methylsulfanyl)naphthalen-2-yl]ethan-1-one](/img/structure/B11891230.png)

![2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine](/img/structure/B11891234.png)
